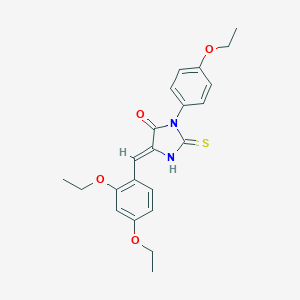
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone, also known as DIBO, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBO is a small molecule that belongs to the class of imidazolidinones and has a unique chemical structure that makes it an attractive candidate for drug development. In
作用机制
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone exerts its anticancer effects by targeting TrxR, which is a key enzyme involved in cellular redox regulation. TrxR plays a critical role in maintaining the cellular redox balance by reducing oxidized proteins and maintaining the levels of antioxidants. 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone binds to the active site of TrxR and inhibits its activity, leading to an imbalance in the cellular redox state and ultimately inducing cancer cell death.
Biochemical and Physiological Effects
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines. 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal death.
实验室实验的优点和局限性
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target. It has a relatively simple chemical structure, which makes it easy to synthesize and modify. However, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have some toxicity in animal studies, which may limit its therapeutic potential.
未来方向
There are several future directions for 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone research. One area of interest is the development of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone analogs with improved solubility and reduced toxicity. Another area of interest is the use of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in combination with other anticancer drugs to enhance its therapeutic effects. Additionally, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has shown potential for the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases, which warrant further investigation.
合成方法
The synthesis method of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone involves the reaction of 2,4-diethoxybenzaldehyde and 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone. The synthesis method of 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is relatively simple and has been optimized to produce high yields of the compound.
科学研究应用
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anticancer properties by inhibiting the activity of a protein called thioredoxin reductase (TrxR). TrxR is an enzyme that plays a critical role in cancer cell survival and proliferation. By inhibiting TrxR activity, 5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone induces cancer cell death and can potentially be used as a chemotherapy drug.
属性
产品名称 |
5-(2,4-Diethoxybenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C22H24N2O4S |
分子量 |
412.5 g/mol |
IUPAC 名称 |
(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H24N2O4S/c1-4-26-17-11-8-16(9-12-17)24-21(25)19(23-22(24)29)13-15-7-10-18(27-5-2)14-20(15)28-6-3/h7-14H,4-6H2,1-3H3,(H,23,29)/b19-13- |
InChI 键 |
YGMCJJBMNRSKFE-UYRXBGFRSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OCC)OCC)/NC2=S |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OCC)OCC)NC2=S |
规范 SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OCC)OCC)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-({3-[2-(4-morpholinyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B300840.png)

![5-{3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300842.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300844.png)
![ethyl 2-{2-hydroxy-5-nitrobenzylidene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300850.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300852.png)
![ethyl 2-(1H-indol-3-ylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300853.png)
![ethyl 2-(3-hydroxy-4-methoxybenzylidene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300855.png)
![ethyl 2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300856.png)
![ethyl 5-(3-methoxyphenyl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300857.png)
![ethyl 2-{[5-(diethylamino)-2-furyl]methylene}-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300858.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![ethyl 2-(2-furylmethylene)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300862.png)